molecular formula C24H23F2N5O3 B2695528 2-(1-ethyl-6-(4-fluorobenzyl)-3-methyl-5,7-dioxo-6,7-dihydro-1H-pyrazolo[4,3-d]pyrimidin-4(5H)-yl)-N-(3-fluoro-4-methylphenyl)acetamide CAS No. 1358509-61-1

2-(1-ethyl-6-(4-fluorobenzyl)-3-methyl-5,7-dioxo-6,7-dihydro-1H-pyrazolo[4,3-d]pyrimidin-4(5H)-yl)-N-(3-fluoro-4-methylphenyl)acetamide

Cat. No.: B2695528
CAS No.: 1358509-61-1
M. Wt: 467.477
InChI Key: FXEVZHJFBALNQY-UHFFFAOYSA-N
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Description

Historical Development of Pyrazolo[4,3-d]Pyrimidine Scaffold Research

The pyrazolo[4,3-d]pyrimidine core originated from efforts to mimic purine nucleotides, leveraging its isosteric relationship with adenine to target ATP-binding pockets in kinases. Early work focused on unsubstituted derivatives, but the introduction of substituents at the 3-, 5-, and 7-positions markedly improved selectivity and potency. For instance, 3-cyclobutyl and 7-(4-(pyrazol-1-yl)benzyl)amino groups were shown to enhance CDK2 inhibition by optimizing hydrophobic interactions within the kinase domain.

A pivotal advancement came with the discovery that thioglycoside modifications (e.g., compound 14 in ) improved cellular uptake, yielding IC~50~ values below 100 nM in breast cancer (MCF-7) and colorectal cancer (HCT-116) cell lines. Concurrently, pyrazolo[3,4-d]pyrimidin-4-one derivatives demonstrated dual functionality, acting as CDK2 inhibitors and inducing proteasomal degradation of cyclin K. These findings underscored the scaffold’s versatility, prompting exploration of fluorinated and acetamide-bearing analogs to address solubility and metabolic stability challenges.

Table 1: Evolution of Pyrazolo[4,3-d]Pyrimidine Derivatives

Substituents Target Kinase IC~50~ (μM) Key Improvement Reference
3-Cyclobutyl, 7-Arylalkyl CDK2 0.0016 Enhanced selectivity
Thioglycoside at C4 CDK2/9 0.045–0.097 Improved cellular uptake
6-(4-Fluorobenzyl), N-Acetamide Undisclosed Pending Solubility optimization

Position in Contemporary Research

The subject compound integrates three strategic modifications:

  • 1-Ethyl Group : Reduces metabolic oxidation compared to bulkier alkyl chains.
  • 4-Fluorobenzyl at C6 : Enhances hydrophobic interactions with kinase pockets while introducing electron-withdrawing effects to stabilize the scaffold.
  • N-(3-Fluoro-4-Methylphenyl)Acetamide : Balances hydrophilicity and lipophilicity, potentially improving blood-brain barrier permeability.

These features align with trends in kinase inhibitor design, where fluorinated aromatic systems and flexible acetamide linkers are prioritized for target engagement and pharmacokinetic optimization. While the compound’s specific biological targets remain under investigation, structural analogs have shown nanomolar activity against CDK2 and related kinases.

Significance in Heterocyclic Medicinal Chemistry

Pyrazolo[4,3-d]pyrimidines occupy a unique niche due to their ability to:

  • Mimic Purines : The nitrogen-rich core competes with ATP in kinase binding sites, as demonstrated by crystallographic studies of CDK2 complexes.
  • Tolerate Diverse Substituents : Positions 1, 3, 6, and 7 accommodate alkyl, aryl, and heteroaryl groups without compromising scaffold stability.
  • Enable Dual Mechanisms : Some derivatives act as molecular glues, inducing protein degradation (e.g., cyclin K) alongside kinase inhibition.

The acetamide moiety in the subject compound introduces hydrogen-bonding capacity, which may facilitate interactions with polar residues in target proteins. This aligns with efforts to improve water solubility, a historical limitation of earlier pyrazolopyrimidines.

Table 2: Key Functional Groups and Their Roles

Group Role Example in Literature
4-Fluorobenzyl Hydrophobic anchoring Enhanced CDK2 binding
N-Acetamide Solubility and H-bond donation Improved bioavailability
3-Methyl Metabolic stability Reduced oxidative cleavage

Research Challenges and Opportunities

Challenges :

  • Synthetic Complexity : Multi-step routes requiring Paal-Knorr reactions, Suzuki couplings, and Knoevenagel condensations increase production costs.
  • Solubility Limitations : Despite acetamide incorporation, logP values >3 may necessitate formulation aids like cyclodextrins.
  • Target Identification : The compound’s polypharmacology requires extensive kinome profiling to avoid off-target effects.

Opportunities :

  • Dual-Action Therapeutics : Combining kinase inhibition with protein degradation, as seen in compound 24 .
  • Prodrug Strategies : Esterification of the acetamide group could enhance membrane permeability.
  • Fluorine-Scanning : Systematic variation of fluorine position to optimize binding and pharmacokinetics.

Properties

CAS No.

1358509-61-1

Molecular Formula

C24H23F2N5O3

Molecular Weight

467.477

IUPAC Name

2-[1-ethyl-6-[(4-fluorophenyl)methyl]-3-methyl-5,7-dioxopyrazolo[4,3-d]pyrimidin-4-yl]-N-(3-fluoro-4-methylphenyl)acetamide

InChI

InChI=1S/C24H23F2N5O3/c1-4-31-22-21(15(3)28-31)29(13-20(32)27-18-10-5-14(2)19(26)11-18)24(34)30(23(22)33)12-16-6-8-17(25)9-7-16/h5-11H,4,12-13H2,1-3H3,(H,27,32)

InChI Key

FXEVZHJFBALNQY-UHFFFAOYSA-N

SMILES

CCN1C2=C(C(=N1)C)N(C(=O)N(C2=O)CC3=CC=C(C=C3)F)CC(=O)NC4=CC(=C(C=C4)C)F

solubility

not available

Origin of Product

United States

Biological Activity

The compound 2-(1-ethyl-6-(4-fluorobenzyl)-3-methyl-5,7-dioxo-6,7-dihydro-1H-pyrazolo[4,3-d]pyrimidin-4(5H)-yl)-N-(3-fluoro-4-methylphenyl)acetamide is a complex organic molecule with significant potential in medicinal chemistry. Its unique structural features suggest various biological activities, particularly in the fields of oncology and anti-inflammatory therapies. This article explores the biological activity of this compound based on available research findings, case studies, and its structure-activity relationships (SAR).

Chemical Structure and Properties

The compound's molecular formula is C24H24F2N5O3C_{24}H_{24}F_{2}N_{5}O_{3} with a molecular weight of approximately 463.5 g/mol. It contains multiple functional groups that contribute to its biological reactivity, including an acetamide moiety and a pyrazolo-pyrimidine core.

PropertyValue
Molecular FormulaC24H24F2N5O3C_{24}H_{24}F_{2}N_{5}O_{3}
Molecular Weight463.5 g/mol
StructureStructure

Biological Activity Overview

Research indicates that the compound exhibits a range of biological activities:

  • Anticancer Activity : The compound has been investigated for its potential as an inhibitor of polo-like kinase 1 (Plk1), a target in cancer therapy. Plk1 is crucial for mitotic progression and is often overexpressed in various cancers. Studies have shown that derivatives of this compound can inhibit Plk1 with high potency, suggesting its utility in cancer treatment .
  • Anti-inflammatory Effects : The presence of the pyrazolo-pyrimidine scaffold has been linked to anti-inflammatory properties. Compounds with similar structures have demonstrated the ability to inhibit pro-inflammatory cytokines and pathways, indicating that this compound may also possess such activities .
  • Antimicrobial Properties : Preliminary studies suggest that this compound could exhibit antimicrobial activity against various pathogens, although detailed investigations are still required to confirm these effects and elucidate the mechanisms involved .

Structure-Activity Relationship (SAR)

The biological activity of this compound is closely related to its structural features. Modifications in the side chains or core structure can significantly influence potency and selectivity:

  • Fluorine Substituents : The introduction of fluorine atoms in the benzyl and phenyl groups enhances lipophilicity and may improve binding affinity to biological targets.
  • Acetamide Moiety : This functional group is essential for maintaining the compound's interaction with target proteins, potentially through hydrogen bonding.

A detailed SAR study could provide insights into optimizing the compound for enhanced efficacy.

Case Studies

Several studies have focused on evaluating the biological activity of similar compounds:

  • Plk1 Inhibition Study : A study identified analogs of this compound that exhibited over tenfold higher inhibitory activity against Plk1 compared to previously characterized inhibitors . This highlights the potential for developing more effective cancer therapies.
  • Anti-inflammatory Assessment : Research involving compounds with similar pyrazolo-pyrimidine structures has shown promising results in reducing inflammation markers in vitro and in vivo models . Further exploration into this compound's effects on inflammatory pathways could yield valuable therapeutic options.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound shares structural homology with derivatives in the pyrazolo-pyrimidinone family. Below is a comparative analysis based on substituents, molecular properties, and inferred pharmacological relevance:

Table 1: Structural and Molecular Comparisons

Compound Name R₁ (Position 6) R₂ (Acetamide Substituent) Molecular Formula Molecular Weight (g/mol) Key Features
Target Compound 4-Fluorobenzyl 3-Fluoro-4-methylphenyl C₂₅H₂₄F₂N₄O₃ 490.49 Enhanced lipophilicity due to dual fluorine and methyl groups on aryl R₂.
2-[1-Ethyl-3-methyl-5,7-dioxo-6-(2-phenylethyl)-...-N-(4-fluorobenzyl)acetamide 2-Phenylethyl 4-Fluorobenzyl C₂₅H₂₆FN₅O₃ 463.51 Reduced steric bulk at R₁; potential for altered target binding kinetics.
2-{[1-Ethyl-6-(4-fluorobenzyl)-3-methyl-7-oxo-...yl]sulfanyl}-N-(2-furylmethyl)acetamide 4-Fluorobenzyl 2-Furylmethyl C₂₃H₂₃FN₆O₃S 506.53 Thioether linkage at position 5; furan ring may enhance metabolic stability.

Key Observations:

Substituent Effects on Bioactivity: The 4-fluorobenzyl group at R₁ (shared with ) is associated with improved pharmacokinetic profiles due to fluorine’s electronegativity and metabolic resistance.

Structural Dynamics: NMR data from related compounds (e.g., ) indicate that substituents at R₁ and R₂ alter chemical shifts in regions corresponding to the pyrimidinone core (positions 29–36 and 39–44). Such shifts suggest conformational changes that could modulate target binding .

Computational Predictions :

  • QSAR models () highlight that the target compound’s dual fluorine atoms and methyl group position it within a high-activity domain for kinase inhibition, unlike the 2-phenylethyl analog (), which may fall outside the model’s applicability domain due to reduced polarity .

Research Findings and Implications

  • Synthetic Feasibility : The compound’s synthesis likely follows routes similar to those in (e.g., Suzuki coupling for aryl group introduction) but with modifications for the 3-fluoro-4-methylphenyl acetamide moiety.
  • Metabolic Stability : The 2-furylmethyl analog () exhibits a sulfur atom at position 5, which may slow oxidative metabolism compared to the target compound’s oxygen-based scaffold.
  • Toxicity Considerations : Fluorine substituents generally reduce toxicity, but the 3-fluoro-4-methylphenyl group’s steric effects could pose challenges in solubility, necessitating formulation optimization.

Q & A

Q. Yield Optimization :

  • Use statistical Design of Experiments (DoE) to screen parameters (temperature, solvent, catalyst loading). For example, fractional factorial designs reduce trials while identifying critical variables .
  • Integrate computational reaction path searches (quantum chemical calculations) to predict optimal conditions, followed by iterative experimental validation .

Advanced: How can computational methods improve synthesis optimization?

Methodological Answer:

  • Reaction Path Search : Tools like density functional theory (DFT) map energy barriers for key steps (e.g., cyclization or fluorobenzyl incorporation). This identifies rate-limiting steps and guides catalyst selection .
  • Machine Learning (ML) : Train models on existing reaction data (e.g., solvents, yields) to predict optimal conditions. For instance, ML can recommend solvent systems that maximize solubility of intermediates .
  • COMSOL Multiphysics : Simulate mass transfer and heat distribution in batch reactors to prevent side reactions (e.g., thermal degradation) .

Basic: Which spectroscopic techniques are critical for structural elucidation?

Methodological Answer:

  • X-ray Crystallography : Resolves stereochemistry and confirms the pyrazolo-pyrimidinone core conformation. Requires high-purity crystals, achieved via vapor diffusion .
  • NMR :
    • ¹H/¹³C NMR : Assign peaks using 2D techniques (COSY, HSQC). The ethyl group (δ ~1.2 ppm) and fluorobenzyl protons (δ ~7.3 ppm) are diagnostic .
    • 19F NMR : Confirms fluorobenzyl substitution (δ ~-115 ppm) and absence of defluorination .
  • HRMS : Validates molecular formula (C₂₄H₂₃F₂N₅O₃) with <2 ppm error .

Advanced: How to resolve contradictions between computational predictions and experimental reactivity data?

Methodological Answer:

  • Root-Cause Analysis :
    • Solvent Effects : DFT may neglect solvent interactions. Re-run calculations with implicit solvent models (e.g., SMD) .
    • Impurity Interference : Use LC-MS to detect side products (e.g., de-ethylated byproducts) that skew reactivity .
  • Feedback Loops : Integrate failed experimental data into ML training sets to refine predictive accuracy .

Basic: How to assess purity and stability under varying conditions?

Methodological Answer:

  • HPLC-UV/ELSD : Monitor purity (>95%) using C18 columns (acetonitrile/water gradient). Adjust pH to 6.5 (ammonium acetate buffer) for optimal peak resolution .
  • Forced Degradation : Expose to heat (40–80°C), light (ICH Q1B), and humidity (75% RH) for 14 days. Track degradation via LC-MS; fluorobenzyl oxidation is a common pathway .

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